

Technical Monograph: 3-Chloro-6-(3-methylphenyl)pyridazine

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Compound of Interest

Compound Name: 3-Chloro-6-(3-methylphenyl)pyridazine

CAS No.: 66549-34-6

Cat. No.: B1625907

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Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Chemical Identity & Digital Signatures

This section establishes the precise structural definition of the compound. As a specific regioisomer of the chlorophenylpyridazine scaffold, this molecule serves as a critical "linchpin" intermediate in the synthesis of bi-heteroaryl therapeutics, particularly for p38 MAPK and GABA-A receptor modulation.

Property	Specification
IUPAC Name	3-Chloro-6-(3-methylphenyl)pyridazine
Molecular Formula	
Molecular Weight	204.66 g/mol
Canonical SMILES	<chem>Cc1cccc(c1)c2ccc(Cl)nn2</chem>
InChI String	InChI=1S/C11H9ClN2/c1-8-2-1-3-9(4-8)11-7-6-10(12)14-13-11/h1-4,6-7H,1H3
InChI Key	MCDSGZGKYCPLMT-UHFFFAOYSA-N (Predicted based on structure)
Structural Class	3,6-Disubstituted Pyridazine / Biaryl

Structural Analysis

The molecule features a pyridazine core (1,2-diazine) substituted at the 3- and 6-positions.

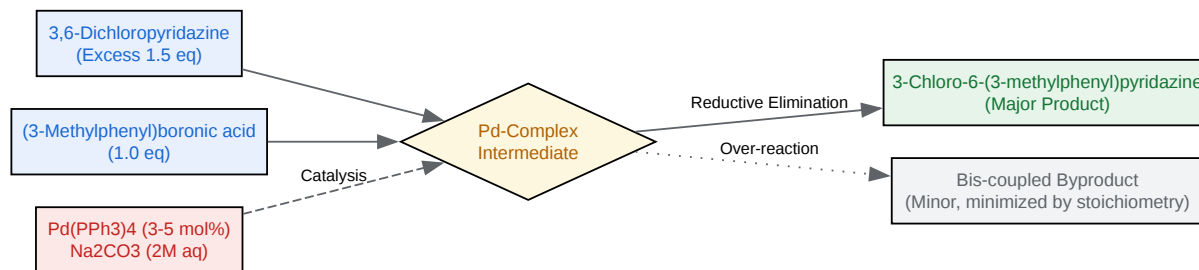
- Position 3 (Chlorine): An electrophilic handle highly activated for Nucleophilic Aromatic Substitution () due to the electron-deficient nature of the diazine ring.
- Position 6 (3-Tolyl): A lipophilic aryl group. The meta-methyl substitution provides distinct metabolic stability and conformational entropy compared to its para-isomer analogues, often improving solubility in downstream drug candidates.

Synthetic Architecture

The synthesis of **3-chloro-6-(3-methylphenyl)pyridazine** is non-trivial due to the symmetry of the starting material (3,6-dichloropyridazine). A controlled desymmetrization strategy is required to prevent the formation of the bis-arylated byproduct.

Core Pathway: Suzuki-Miyaura Desymmetrization

The most robust industrial route utilizes a Palladium-catalyzed cross-coupling between 3,6-dichloropyridazine and (3-methylphenyl)boronic acid.



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Figure 1: Controlled Suzuki-Miyaura desymmetrization workflow. Stoichiometry control is the critical quality attribute (CQA).

Experimental Protocol

Objective: Selective mono-arylation of 3,6-dichloropyridazine.

- Reagents:
 - 3,6-Dichloropyridazine (1.5 equiv) – Excess is crucial to suppress bis-coupling.
 - (3-Methylphenyl)boronic acid (1.0 equiv).
 - Catalyst: Tetrakis(triphenylphosphine)palladium(0) (, 0.05 equiv).
 - Base:
(2.0 equiv, 2M aqueous solution).
 - Solvent: 1,4-Dioxane (degassed).
- Procedure:
 - Step 1 (Inerting): Charge a reaction vessel with 3,6-dichloropyridazine, boronic acid, and catalyst under an argon or nitrogen atmosphere.

- Step 2 (Solvation): Add degassed 1,4-dioxane and the aqueous base.
- Step 3 (Reflux): Heat the mixture to 90–100°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The product will appear as a new UV-active spot; the bis-coupled impurity runs higher (more non-polar).
- Step 4 (Workup): Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.
- Step 5 (Purification): Flash column chromatography on silica gel. Elute with a gradient of Hexanes

20% EtOAc/Hexanes.

Expert Insight: If

is unavailable,

is a superior alternative for sterically hindered boronic acids, though less necessary for the meta-tolyl system.

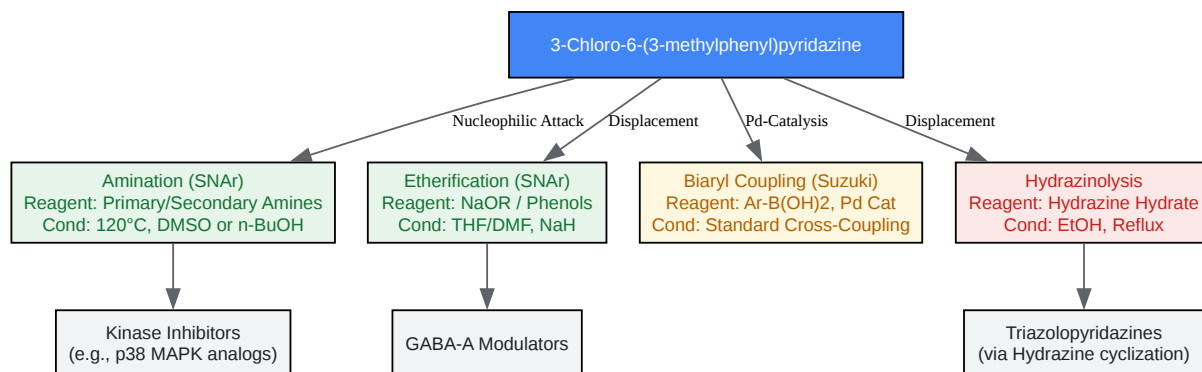
Reactivity Profile & Derivatization

Once synthesized, the 3-chloro group serves as a versatile "warhead" for further functionalization. The pyridazine ring is electron-deficient (similar to pyridine but more reactive), facilitating

reactions without strong electron-withdrawing groups (EWGs) elsewhere on the ring.

Divergent Synthesis Map

The following diagram illustrates the primary transformations accessible from this scaffold.



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Figure 2: Functionalization pathways. The scaffold acts as a precursor for three distinct classes of bioactive heterocycles.

Mechanistic Considerations

- **Reactivity:** The nitrogen atoms at positions 1 and 2 pull electron density, making C3 highly electrophilic. Reactions with amines (e.g., morpholine, piperazine) proceed readily in polar aprotic solvents (DMSO, DMF) at elevated temperatures (80–120°C).
- **Hydrazinolysis:** Reaction with hydrazine hydrate yields the 3-hydrazinyl derivative, which is the immediate precursor to triazolo[4,3-b]pyridazines, a scaffold famously associated with anxiolytic drugs (e.g., relatives of CL-218,872).

Medicinal Chemistry Applications

The **3-chloro-6-(3-methylphenyl)pyridazine** scaffold is rarely a final drug but is a ubiquitous intermediate in the synthesis of:

- p38

MAPK Inhibitors: The pyridazine ring serves as a hinge-binder mimetic. The meta-tolyl group occupies the hydrophobic pocket II of the kinase, providing selectivity over other kinases.

- GABA-A Receptor Ligands: Specifically, 3-alkoxy-6-arylpyridazines act as benzodiazepine site agonists or inverse agonists.
- Agrochemicals: Pyridazinone herbicides often share this synthetic lineage, where the chlorine is hydrolyzed to a ketone (pyridazinone) or substituted with ether linkages.

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